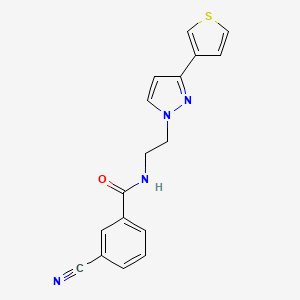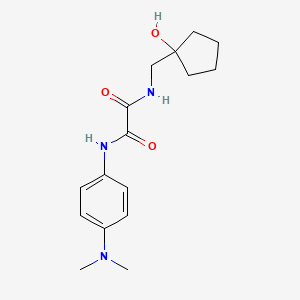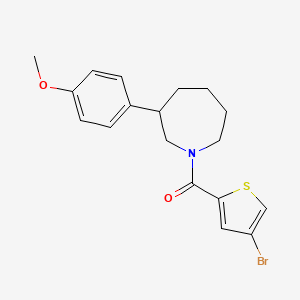
N-((3-メチル-4-オキソ-3,4-ジヒドロフタラジン-1-イル)メチル)キノキサリン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that features a quinoxaline ring fused with a phthalazinone moiety
科学的研究の応用
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
Target of Action
The primary target of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function in DNA repair. This leads to the accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defects in other DNA repair pathways.
Biochemical Pathways
The inhibition of PARP by N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide affects the DNA repair pathways PARP is involved in the base excision repair (BER) pathway, a key pathway in repairing single-strand breaks (SSBs) in DNA When PARP is inhibited, SSBs persist, leading to the formation of double-strand breaks (DSBs) when the replication fork encounters the SSBs
Result of Action
The result of the action of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide is the induction of cell death . By inhibiting PARP and disrupting the DNA repair process, it causes the accumulation of DNA damage in cells. This is particularly lethal to cancer cells that have defects in other DNA repair pathways, leading to their death.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the phthalazinone intermediate. This intermediate is then reacted with quinoxaline-2-carboxylic acid under specific conditions to form the final compound. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
化学反応の分析
Types of Reactions
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the quinoxaline ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can introduce various functional groups onto the quinoxaline ring, leading to a wide range of derivatives.
類似化合物との比較
Similar Compounds
- (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
- 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide
Uniqueness
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide is unique due to its specific combination of a quinoxaline ring and a phthalazinone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-24-19(26)13-7-3-2-6-12(13)16(23-24)10-21-18(25)17-11-20-14-8-4-5-9-15(14)22-17/h2-9,11H,10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNPURFXKURBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,4-Dimethylphenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2421716.png)
![(2S,3R)-2-[1-(Cyclopropylmethyl)pyrazol-4-yl]oxolan-3-amine;dihydrochloride](/img/new.no-structure.jpg)



![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2421726.png)
![1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2421729.png)

![3-(4-Fluorophenyl)-7,9-dimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2421731.png)


![3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2421736.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2421738.png)
